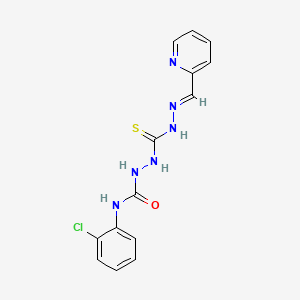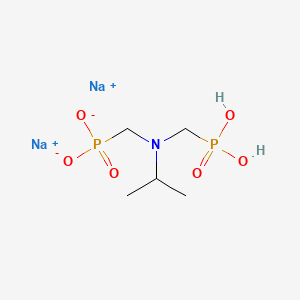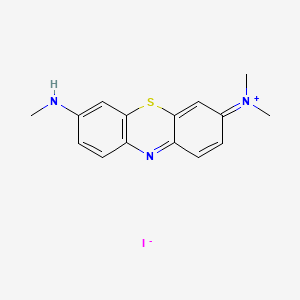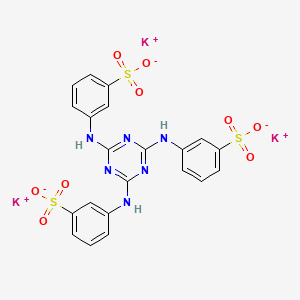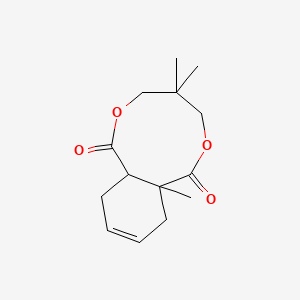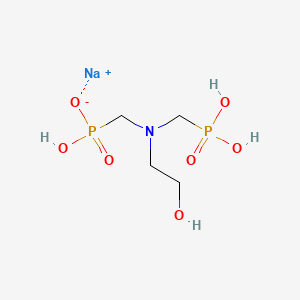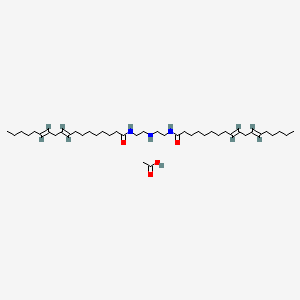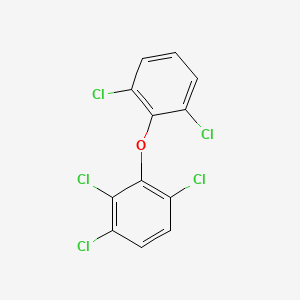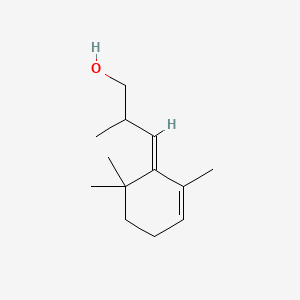
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride is a chemical compound with the molecular formula C24H28ClNS. It is known for its unique structure, which includes both diphenylpropyl and phenylthio groups attached to an ammonium chloride core .
Preparation Methods
The synthesis of (3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride typically involves the reaction of 3,3-diphenylpropylamine with 3-(phenylthio)propyl chloride in the presence of a suitable base. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of (3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride can be compared with other similar compounds, such as:
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)amine: Similar structure but lacks the ammonium chloride group.
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium bromide: Similar structure but with a bromide ion instead of chloride.
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium iodide: Similar structure but with an iodide ion instead of chloride. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
49566-00-9 |
|---|---|
Molecular Formula |
C24H28ClNS |
Molecular Weight |
398.0 g/mol |
IUPAC Name |
3,3-diphenyl-N-(3-phenylsulfanylpropyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C24H27NS.ClH/c1-4-11-21(12-5-1)24(22-13-6-2-7-14-22)17-19-25-18-10-20-26-23-15-8-3-9-16-23;/h1-9,11-16,24-25H,10,17-20H2;1H |
InChI Key |
SFYVRUBKBDKDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNCCCSC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


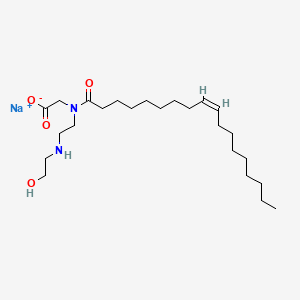
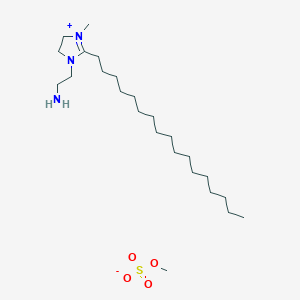
![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
